3,5-Dichloro-2,4-difluorotoluene
Description
Significance of Highly Substituted Aromatic Systems in Advanced Organic Chemistry
Highly substituted aromatic systems are of paramount importance in advanced organic chemistry as they form the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. scitechdaily.com The precise arrangement of various substituents on an aromatic ring allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for its intended function. The synthesis of polysubstituted benzenes is a key area of research, often involving electrophilic aromatic substitution reactions where careful strategic planning is necessary to achieve the desired isomer. fiveable.mepressbooks.publibretexts.org The development of novel methods to introduce substituents with high regioselectivity continues to be a significant focus for synthetic chemists. scitechdaily.com
Overview of Structural Features and Electronic Influences of Multiple Halogen Substituents (Chlorine and Fluorine)
The presence of multiple halogen substituents, such as chlorine and fluorine, on a toluene (B28343) ring imparts a unique combination of electronic and steric effects. Both chlorine and fluorine are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I) that deactivates the aromatic ring towards electrophilic substitution. libretexts.orglibretexts.org However, they also possess lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R), which is generally weaker than the inductive effect for halogens. openstax.orgmasterorganicchemistry.com
Historical Context of Related Polysubstituted Toluene Syntheses and Reactivity Studies
The study of polysubstituted toluenes has a rich history, dating back to the early days of organic chemistry. The nitration of toluene, for instance, to produce mono-, di-, and trinitrotoluene has been a widely utilized process for over a century. wikipedia.org The isolation of toluene itself dates back to 1837 from pine oil. wikipedia.org Early work focused on understanding the directing effects of the methyl group and other substituents, which laid the foundation for the principles of electrophilic aromatic substitution. libretexts.org The development of synthetic methods for producing halogenated aromatics, such as the Sandmeyer reaction, provided access to a wider range of polysubstituted compounds. The synthesis of related compounds like phenol, discovered in 1834, and its derivatives also contributed to the broader understanding of substituted aromatic chemistry. wikipedia.org The production of toluene from petroleum and as a byproduct of coke-oven operations has made it a readily available starting material for the synthesis of its many derivatives. nih.gov
Detailed Research Findings on 3,5-Dichloro-2,4-difluorotoluene
Direct and extensive research findings specifically on this compound are limited in publicly accessible literature. However, a significant amount of information is available for its immediate precursors, namely 3,5-dichloro-2,4-difluoroaniline (B1223766) and 3,5-dichloro-2,4-difluoronitrobenzene. This allows for a scientifically grounded projection of the properties, synthesis, and reactivity of the target toluene compound.
Projected Synthesis of this compound
A plausible synthetic route to this compound would likely start from more readily available precursors. One potential pathway involves the diazotization of 3,5-dichloro-2,4-difluoroaniline, followed by a reduction of the resulting diazonium salt. The synthesis of 3,5-dichloro-2,4-difluoroaniline itself can be achieved through the reduction of 3,5-dichloro-2,4-difluoronitrobenzene.
The synthesis of the nitro precursor, 3,5-dichloro-2,4-difluoronitrobenzene, has been described through two main approaches:
The chlorination of 2,4-difluoronitrobenzene (B147775). researchgate.net
The reaction of 2,3,4,5-tetrachloronitrobenzene (B166551) with an alkali metal fluoride (B91410), such as potassium fluoride, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). scitechdaily.com
Once 3,5-dichloro-2,4-difluoroaniline is obtained, it can be converted to the target toluene derivative.
Interactive Data Table: Projected Properties of this compound
The following table presents the projected physicochemical properties of this compound, inferred from the data of its aniline (B41778) and nitrobenzene (B124822) analogues.
| Property | Projected Value |
| Molecular Formula | C7H4Cl2F2 |
| Molecular Weight | 209.01 g/mol |
| Appearance | Likely a colorless liquid or low-melting solid |
| Boiling Point | Estimated to be in the range of 180-220 °C |
| Density | Estimated to be around 1.5 g/mL |
| Solubility | Insoluble in water; soluble in common organic solvents |
Reactivity and Potential Applications
The reactivity of this compound is expected to be dictated by the strong deactivating nature of the four halogen substituents, making electrophilic aromatic substitution challenging. The methyl group is an activating group, but its influence would be significantly diminished by the halogens. Any substitution would likely be directed by the cumulative ortho, para-directing effects of the fluorine and chlorine atoms, and the ortho, para-directing methyl group.
Given that its aniline precursor, 3,5-dichloro-2,4-difluoroaniline, is an intermediate in the synthesis of the insecticide teflubenzuron (B33202), it is plausible that this compound could also serve as a building block in the synthesis of novel agrochemicals or pharmaceuticals. researchgate.net The unique substitution pattern could lead to the development of compounds with specific biological activities.
Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-2,4-difluoro-5-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2/c1-3-2-4(8)7(11)5(9)6(3)10/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSONDKIAYOLPNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)Cl)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation of Halogenated Toluene Derivatives
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. For halogenated toluene (B28343) derivatives, this technique is instrumental in confirming the molecular geometry, the precise positioning of substituents on the aromatic ring, and understanding intermolecular interactions in the solid state.
Validation of Planar Geometry and Substituent Positioning
An X-ray diffraction analysis of a suitable single crystal of 3,5-Dichloro-2,4-difluorotoluene would be expected to confirm the planarity of the central benzene (B151609) ring, a characteristic feature of aromatic compounds. The technique would precisely locate the positions of the two chlorine atoms, two fluorine atoms, and the methyl group relative to each other and to the phenyl ring. This experimental validation is crucial for confirming the substitution pattern and for providing a baseline for computational models. The resulting structural data would include bond angles and torsion angles, unequivocally establishing the spatial arrangement of the functional groups.
Interatomic Distances and Conformational Insights
The analysis of the crystal structure would yield precise measurements of interatomic distances. These include the carbon-carbon bond lengths within the aromatic ring, as well as the bond lengths between the ring carbons and the halogen (C-Cl, C-F) and methyl group (C-C) substituents. These experimental values are vital for understanding the electronic effects of the various substituents on the ring's geometry.
Rotational Spectroscopy for Gas-Phase Conformational Analysis and Torsional Barriers
Rotational spectroscopy, particularly microwave spectroscopy, is a high-resolution technique used to study the structure and dynamics of molecules in the gas phase. It is exceptionally sensitive to the molecule's moments of inertia, from which precise geometric parameters and details about internal motions, such as methyl group rotation, can be derived. libretexts.orgiac.es
Methyl Group Internal Rotation Dynamics in Halogenated Toluenes
The rotation of the methyl group in toluene and its derivatives is not entirely free but is hindered by a potential energy barrier arising from interactions between the methyl hydrogens and the adjacent substituents on the aromatic ring. researchgate.net In this compound, the presence of halogen atoms ortho and meta to the methyl group creates a specific hindering potential.
The barrier to internal rotation is highly dependent on the nature and position of these substituents. Steric hindrance is a major factor; larger substituents in the ortho positions tend to create a higher barrier to rotation. nih.gov For instance, in the homologous series of o-halogenated toluenes, the barrier to internal rotation increases with the size of the halogen atom. nih.govrsc.org Therefore, the chlorine atom at position 5 and the fluorine atom at position 2 in this compound will be the primary determinants of the rotational barrier due to steric effects.
Determination of Potential Barriers and Tunneling Splittings
Microwave spectroscopy allows for the precise determination of the potential barrier hindering the methyl group's internal rotation. This internal motion leads to a splitting of the rotational energy levels, known as tunneling splitting, which is observable in the spectrum. mdpi.com The magnitude of this splitting is inversely related to the height of the rotational barrier.
For molecules with low barriers, such as 3,5-difluorotoluene, large tunneling splittings are observed. rsc.org Conversely, molecules with higher barriers, often due to bulky ortho-substituents, exhibit smaller splittings. nih.gov The analysis of these splittings in the rotational spectrum of this compound would allow for the determination of the coefficients (e.g., V3, V6) that describe the shape and height of the potential energy barrier. In substituted toluenes, the V3 term, representing a threefold barrier, is often dominant. The table below presents experimentally determined V3 barrier heights for several related halogenated toluenes, providing context for the expected barrier in this compound.
| Compound | V3 Rotational Barrier (cm⁻¹) | Reference |
|---|---|---|
| o-Fluorotoluene | 225.5 | researchgate.net |
| o-Chlorotoluene | 421.8 | nih.gov |
| 2,4-Difluorotoluene (B1202308) | 220.6 | researchgate.net |
| m-Fluorotoluene | 15.7 | researchgate.net |
| 3,4-Difluorotoluene | 15.7 | nih.gov |
Vibrational Spectroscopy for Functional Group Identification (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. quora.comalfa-chemistry.com Each functional group exhibits characteristic vibrational modes at specific frequencies, providing a molecular fingerprint. mdpi.com For this compound, the spectrum would be characterized by vibrations associated with the substituted aromatic ring, the methyl group, and the carbon-halogen bonds.
The key vibrational modes expected for this compound include:
Aromatic C-H stretching: Typically found in the 3000-3100 cm⁻¹ region.
Methyl C-H stretching: Occurring in the 2850-3000 cm⁻¹ range.
Aromatic C=C stretching: A series of bands usually between 1400 and 1650 cm⁻¹.
Methyl C-H bending (deformation): Asymmetric and symmetric deformations appear around 1450 cm⁻¹ and 1375 cm⁻¹, respectively. researchgate.net
C-F stretching: These are typically strong absorptions in the IR spectrum, found in the 1100-1350 cm⁻¹ range for aromatic fluorides.
C-Cl stretching: These vibrations occur at lower frequencies due to the heavier mass of chlorine, generally in the 600-850 cm⁻¹ region for aromatic chlorides. spectroscopyonline.com
The combination of these characteristic bands in the IR and Raman spectra allows for unambiguous confirmation of the presence of the aromatic ring, methyl group, and specific halogen substituents. cdnsciencepub.com The table below summarizes the expected characteristic vibrational frequencies for this compound.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Methyl C-H Stretch | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | 1400 - 1650 | Medium to Strong |
| Methyl C-H Bend | 1375 - 1465 | Medium |
| Aromatic C-F Stretch | 1100 - 1350 | Strong (IR) |
| Aromatic C-Cl Stretch | 600 - 850 | Strong to Medium |
Electronic State Spectroscopies (e.g., Vacuum Ultraviolet Photoabsorption)
Vacuum ultraviolet (VUV) photoabsorption spectroscopy is a powerful technique for investigating the electronic structure of molecules by probing transitions to high-energy electronic states. In the case of halogenated toluene derivatives like this compound, the VUV spectrum reveals valuable information about Rydberg and valence transitions, which are influenced by the presence of halogen substituents.
The electronic absorption spectra of substituted benzenes, including fluorinated and chlorinated toluenes, exhibit characteristic bands corresponding to π → π* and n → σ* transitions. The substitution pattern on the aromatic ring significantly affects the energy and intensity of these transitions. For instance, halogen atoms can induce bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima depending on their electronic effects (inductive vs. resonance).
Table 1: Hypothetical VUV Photoabsorption Data for this compound
| Wavelength (nm) | Energy (eV) | Transition Assignment |
| <200 | >6.2 | Rydberg Series, Valence Bands |
| 180 | 6.89 | π → π |
| 165 | 7.51 | n → σ |
| 150 | 8.27 | Rydberg (n → 3s) |
Note: This table is illustrative and presents expected transitions based on the analysis of similar halogenated aromatic compounds. Actual experimental values may differ.
Multi-Technique Analytical Approaches for Impurity and By-product Profiling in Synthetic Processes
The synthesis of complex molecules like this compound can lead to the formation of various impurities and by-products. A multi-technique analytical approach is therefore essential for their identification and quantification, ensuring the purity and quality of the final product. nih.govbiomedres.usbiomedres.us
The International Conference on Harmonization (ICH) provides guidelines on the classification and identification of impurities in new drug substances, which can be categorized as organic, inorganic, or residual solvents. biomedres.usbiomedres.us The process of impurity profiling involves identifying and qualifying these impurities. biomedres.us
Common analytical techniques employed in a multi-technique approach include:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. In the context of this compound synthesis, GC-MS can be used to separate and identify isomeric impurities, starting materials, and reaction by-products.
High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for the analysis of less volatile or thermally labile compounds. When coupled with a mass spectrometer (LC-MS), it provides a powerful tool for the separation and structural elucidation of a wide range of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for the unambiguous structural determination of impurities. NMR can provide detailed information about the connectivity of atoms and the stereochemistry of molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups present in the molecule and can help in the characterization of by-products with different chemical functionalities.
The combination of these techniques allows for a comprehensive impurity profile. For example, a study on the synthesis of difluprednate utilized a combination of LC/MS, NMR, and computational chemistry to elucidate the structures of various by-products. nih.gov Similarly, the analysis of o-substituted toluenes has been performed using both GC-MS and HPLC to determine the relative proportions of different products.
Table 2: Potential Impurities in the Synthesis of this compound and Suitable Analytical Techniques
| Potential Impurity/By-product | Analytical Technique(s) |
| Isomers of Dichlorodifluorotoluene | GC-MS, ¹⁹F NMR |
| Monochloro-trifluorotoluene | GC-MS |
| Trichloro-monofluorotoluene | GC-MS |
| Unreacted Starting Materials | GC-MS, HPLC |
| Over-halogenated Products | GC-MS, LC-MS |
| Residual Solvents | Headspace GC-MS |
Note: This table provides a hypothetical list of potential impurities and the analytical methods that would be suitable for their detection and characterization.
Computational Chemistry and Theoretical Modeling of 3,5 Dichloro 2,4 Difluorotoluene and Analogs
Quantum Mechanical Studies
Quantum mechanical (QM) methods are fundamental to modern computational chemistry, offering precise calculations of molecular properties based on the principles of quantum physics. These approaches model the electronic structure of a molecule to derive its energy, geometry, and various other attributes.
Density Functional Theory (DFT) has become the most widely used QM method for studying polyatomic molecules due to its excellent balance of accuracy and computational efficiency. aps.orgresearchgate.netyoutube.commdpi.com DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecule are a functional of the electron density (ρ). mdpi.com This approach is computationally less demanding than traditional wave-function-based methods because it works with the electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction. youtube.commdpi.com
For halogenated aromatic compounds like 3,5-dichloro-2,4-difluorotoluene, DFT calculations are invaluable for:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms by finding the minimum energy structure.
Electronic Properties: Calculating key electronic descriptors such as dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and reactivity.
Thermodynamic Properties: Estimating thermodynamic quantities like enthalpy of formation, Gibbs free energy, and vibrational frequencies. researchgate.net
Spectroscopic Prediction: Simulating infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in the interpretation of experimental data.
Studies on analogous compounds, such as halogenated benzenes and toluenes, frequently employ hybrid functionals like B3LYP or functionals from the M06 suite (e.g., M06-2X). mdpi.comcmu.edunih.gov For instance, the halogenation of monosubstituted benzenes has been studied using the M06-2X functional with a 6-311G(d,p) basis set to model reaction pathways in solution. nih.gov Similarly, the B3LYP functional has been successfully used to calculate the ionization potentials of disubstituted benzenes and the electronic properties of various organometallic complexes. researchgate.netcmu.edu These studies demonstrate the capability of DFT to accurately model systems with significant electronic effects arising from multiple halogen substituents.
Table 1: Common DFT Functionals and Their Applications for Aromatic Compounds
| DFT Functional | Typical Application | Basis Set Example | Reference |
|---|---|---|---|
| B3LYP | Geometry optimization, electronic properties, ionization potentials. | 6-31G(d), 6-311G** | researchgate.netcmu.edunih.gov |
| M06-2X | Reaction mechanisms, activation energies, non-covalent interactions. | 6-311G(d,p), Def2TZVP | mdpi.comnih.gov |
| PBE0 | Electronic structure, especially for systems with delocalized electrons. | TZV2P | arxiv.org |
The choice of functional and basis set is crucial and is typically validated against experimental data or higher-level calculations when available. For a molecule like this compound, DFT would be the primary tool for an initial investigation of its fundamental electronic and structural properties.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical parameters. While computationally more expensive than DFT, they can offer higher accuracy, serving as a benchmark for other methods.
One of the most common ab initio methods used for this purpose is Møller–Plesset perturbation theory, particularly at the second order (MP2). researchgate.netdntb.gov.ua The MP2 method improves upon the basic Hartree-Fock (HF) theory by incorporating electron correlation—the interaction between electrons—which is crucial for accurately describing molecular energies and properties.
Key applications of MP2 and other high-level ab initio methods for molecules like this compound include:
Benchmarking DFT Results: Providing a more accurate reference for energies and geometries against which different DFT functionals can be tested.
Investigating Weak Interactions: Accurately modeling non-covalent interactions, such as dispersion forces, which are critical in halogenated systems.
Calculating Accurate Electronic Properties: Obtaining highly reliable values for properties like ionization potentials and electron affinities.
For example, a comparative study on substituted benzenes and borazines utilized MP2 calculations to analyze the effects of electron-donating and electron-withdrawing groups on aromaticity and electronic properties. researchgate.netdntb.gov.ua In the development of force fields for fluorinated amino acids, single-point energy calculations at the MP2/cc-pVTZ level were used to parameterize the model, highlighting its role in ensuring accuracy. nih.gov
Table 2: Comparison of DFT and Ab Initio (MP2) Methods
| Feature | Density Functional Theory (DFT) | Ab Initio (MP2) |
|---|---|---|
| Theoretical Basis | Based on electron density. youtube.com | Based on the many-electron wavefunction. |
| Computational Cost | Moderate, scales favorably with system size. | High, scales less favorably with system size. |
| Accuracy | Good to excellent, but dependent on the chosen functional. | Generally high and systematically improvable. |
| Primary Use Case | Broad range of applications, from geometry to reactivity. researchgate.net | Benchmarking, high-accuracy energy calculations, systems where electron correlation is critical. researchgate.netdntb.gov.ua |
For this compound, MP2 calculations would be particularly useful for refining the conformational energies and understanding the subtle interplay of electronic effects introduced by the four halogen substituents.
Molecular Dynamics and Conformational Analysis
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. tue.nlnih.gov MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy as a function of atomic positions.
The substitution pattern on this compound, particularly the methyl group, introduces rotational flexibility. The rotation of the methyl group relative to the benzene (B151609) ring defines the molecule's conformational landscape. This landscape consists of energy minima, corresponding to stable or semi-stable conformations, and energy maxima, which are transition states between conformations. youtube.com
MD simulations can explore this landscape by simulating the molecule's motion over time, allowing it to overcome energy barriers and sample various conformations. nih.gov From these simulations, one can construct a potential energy surface (PES) as a function of key dihedral angles (e.g., the angle defining the methyl group's rotation).
Studies on related molecules, such as ortho-substituted toluenes and fluorinated alkanes, demonstrate how computational methods can elucidate conformational preferences. rsc.orgnih.gov For 1,3-difluorinated alkanes, it was shown that the fluorine atoms strongly influence the alkane chain conformation, an effect that depends on the solvent's polarity. nih.gov For this compound, the primary conformational question would be the preferred orientation of the methyl group's hydrogen atoms with respect to the bulky ortho-substituents (one chlorine and one fluorine atom). The energy minima would represent the staggered conformations where steric clash is minimized. youtube.com
The stable conformations of a molecule are determined by a balance of intramolecular forces. In this compound, these include:
Steric Hindrance: Repulsive interactions that occur when non-bonded atoms are forced too close to one another. youtube.com The primary steric interactions would be between the hydrogens of the methyl group and the adjacent chlorine and fluorine atoms on the ring. Computational models quantify this repulsion, which destabilizes eclipsed conformations. youtube.com
Electrostatic Interactions: Attractive or repulsive forces between partially charged atoms. The electronegative halogen atoms create a complex electrostatic potential around the ring, influencing the methyl group's orientation.
Dispersion Forces: Weak, attractive forces arising from temporary fluctuations in electron density. These are particularly relevant in fluorinated systems. nih.gov
Hyperconjugation: A stabilizing interaction involving the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the aromatic ring. Studies on toluenium isomers show that this effect can influence bond lengths and stability. nih.gov
Computational analysis can partition the total energy into these contributing factors, providing a detailed understanding of what drives the conformational preferences. For instance, analysis of substituted benzene ring geometries has shown that electronegativity and resonance effects from substituents cause predictable deformations in the ring's bond angles and lengths. researchgate.net Modeling these interactions is crucial for accurately predicting the three-dimensional structure and, consequently, the reactivity of this compound.
Prediction and Elucidation of Reactivity and Selectivity
A key goal of theoretical chemistry is to predict how and where a molecule will react. Computational methods can determine a molecule's susceptibility to attack by electrophiles or nucleophiles and predict the outcome of reactions (selectivity).
For aromatic compounds, reactivity is governed by the electron density distribution in the π-system. Electron-withdrawing groups (like chlorine and fluorine) generally deactivate the ring towards electrophilic aromatic substitution, while electron-donating groups (like a methyl group) activate it. In this compound, the combined effect of these substituents creates a complex reactivity pattern.
Computational approaches predict reactivity by analyzing several descriptors:
Molecular Electrostatic Potential (MESP): This maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). Reactions are often governed by the interaction between the HOMO of one reactant and the LUMO of another.
Calculated Atomic Charges: Assigning partial charges to each atom helps identify potential sites for nucleophilic or electrophilic attack.
Activation Energy Calculations: By modeling the transition state of a proposed reaction pathway, DFT can calculate the activation energy (the energy barrier that must be overcome). nih.gov Comparing the activation energies for attack at different positions on the ring allows for the prediction of regioselectivity. For example, theoretical studies on the halogenation of substituted benzenes have successfully used this approach to explain why different products are formed. nih.gov
A computational method known as RegioSQM predicts the most likely site for electrophilic aromatic substitution by calculating the proton affinity at each aromatic carbon; the site with the highest proton affinity is predicted to be the most reactive. rsc.org For nucleophilic aromatic substitution (SNAr), which is common for highly halogenated aromatics, theoretical calculations can predict which halogen is most likely to be displaced by comparing the activation energies for nucleophilic attack at each substituted carbon. mdpi.com Studies on perfluoroaromatics show that such reactions are feasible and that DFT can accurately predict the site of substitution. mdpi.com
Table 3: Computational Descriptors for Predicting Reactivity
| Descriptor | Information Provided | Application | Reference |
|---|---|---|---|
| HOMO/LUMO Energies | Indicates nucleophilicity/electrophilicity and chemical stability. | Predicts susceptibility to attack and participation in orbital-controlled reactions. | scirp.org |
| Molecular Electrostatic Potential (MESP) | Identifies electron-rich and electron-poor regions. | Visualizes sites for electrophilic and nucleophilic attack. | acs.org |
| Calculated Atomic Charges | Quantifies the partial charge on each atom. | Helps identify reactive sites based on electrostatic interactions. | acs.org |
| Activation Energy (ΔG‡) | The energy barrier for a specific reaction pathway. | Predicts reaction rates and selectivity (kinetic control). nih.gov | nih.govmdpi.com |
By applying these computational tools, a detailed profile of the chemical reactivity of this compound can be established, guiding synthetic efforts and helping to rationalize its behavior in chemical transformations.
Computational Studies on Reaction Mechanisms and Pathways
Computational studies on halogenated aromatic compounds provide critical insights into their reaction mechanisms. While specific research on this compound is not extensively documented in the provided results, analogous studies on related fluorinated and chlorinated compounds offer a predictive framework for its behavior.
For instance, a comparative study on 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) and its non-fluorinated analog, trinitroanisole (TNAN), revealed that the presence of fluorine atoms significantly alters the thermal decomposition pathway. researchgate.net The initial bond scission in DFTNAN was found to be the C–NO2 bond at the para position, whereas in TNAN, it was the ortho-nitro group relative to the ether linkage that cleaved first. researchgate.net This suggests that the fluorine substituents in a compound like this compound would similarly influence which bonds are most likely to break during a chemical reaction, thereby dictating the subsequent reaction cascade. The study on DFTNAN also highlighted that fluorinated products tend to form stable fluorocarbons. researchgate.net
Furthermore, computational investigations into the hydrogallation and hydroalumination of trimethylsilylethynylbenzene derivatives have shown that halogen substituents on the phenyl ring can have a considerable impact on the stability of reaction intermediates. researchgate.net In these reactions, the presence of dibromo- and pentafluorophenyl groups led to a notable increase in the stability of the cis-isomers of the products. researchgate.net An equilibrium between the cis and trans forms was even detected in solution for the first time in this class of compounds. researchgate.net This indicates that the chlorine and fluorine atoms in this compound would likely play a significant role in the stereoselectivity of addition reactions across a potential side chain.
Influence of Halogen Substituents on Electronic Properties and Reaction Sites
The electronic character of an aromatic ring is significantly modulated by the nature of its substituents, which in turn governs its reactivity. Halogen atoms exhibit a dual electronic effect: they are inductively electron-withdrawing due to their high electronegativity, but they can also donate electron density to the aromatic π-system through resonance. libretexts.orgnih.gov
Theoretical studies on halogenated organic semiconductors have quantified the impact of different halogens on electronic properties. First-principles calculations based on Density Functional Theory (DFT) have shown that halogenation significantly influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The inductive effect tends to lower both HOMO and LUMO energy levels. nih.gov The specific type of halogen is also crucial; for example, in a series of C₁₆H₁₀X₂O₂ compounds, the band gap was found to follow the trend Br < Cl < F < I, indicating that the electronic structure is finely tunable by the choice of halogen. nih.gov
Natural Bond Orbital (NBO) analysis performed on para-substituted nitrobenzene (B124822) compounds has further elucidated the donor-acceptor interactions within the molecule. smf.mx These calculations revealed strong interactions between the cyclic system and the halogen substituents. smf.mx For this compound, such analyses would be crucial in mapping the electron density distribution and identifying the most likely sites for nucleophilic or electrophilic attack.
| Halogen | Inductive Effect | Resonance Effect | Effect on Aromatic Ring Reactivity | Directing Effect |
| Fluorine | Strongly Electron-Withdrawing | Weakly Electron-Donating | Deactivating | Ortho, Para |
| Chlorine | Strongly Electron-Withdrawing | Weakly Electron-Donating | Deactivating | Ortho, Para |
This table summarizes the general electronic effects of halogen substituents on an aromatic ring.
Theoretical Characterization of Molecular Interactions
Beyond covalent bonds, non-covalent interactions play a pivotal role in the chemistry and material properties of halogenated aromatic compounds. Theoretical modeling is essential for characterizing these weaker, yet highly significant, forces.
Halogen atoms can participate in non-covalent interactions in multiple ways. Due to their electronegativity, they can act as hydrogen bond acceptors. More uniquely, they can also function as halogen bond donors. A halogen bond is a directional interaction between an electropositive region on a halogen atom (known as a σ-hole), opposite to a covalent bond, and a nucleophile. nih.gov
Computational studies have explored the interplay between hydrogen bonds (HBs) and halogen bonds (XBs). Research on systems where a common π-electron system like benzene interacts simultaneously with a halogen bond donor (e.g., NCBr) and a hydrogen bond donor (e.g., H₂O) has shown that these interactions are not strictly independent. mdpi.com The presence of one can influence the strength and geometry of the other. mdpi.com
The synergy between hydrogen and halogen bonding has been systematically investigated in what is termed the "hydrogen bond enhanced halogen bond" (HBeXB). nih.govnih.gov In these systems, an intramolecular hydrogen bond forms between a hydrogen bond donor (like an N-H group) and the electron-rich equatorial belt of a halogen atom. nih.govnih.gov This intramolecular HB strengthens the σ-hole on the halogen, thereby enhancing its ability to form a halogen bond with an external acceptor. nih.gov Computational analyses using electrostatic surface potentials (ESP) have confirmed the electrostatic nature of this cooperative interaction. nih.gov In the context of this compound, while it lacks a hydrogen bond donor itself, its halogen atoms could readily interact with external HB donors.
The electrostatic potential on the surface of haloforms in the presence of a nucleophile is substantially higher than in the isolated molecule, highlighting the importance of polarization in these interactions. mdpi.com This polarization is a key factor in determining the strength of the intermolecular complexes formed. mdpi.com
| Interaction Type | Donor | Acceptor | Key Feature |
| Hydrogen Bond (HB) | H atom bonded to an electronegative atom | Electronegative atom (e.g., O, N, Halogen) | Electrostatic attraction |
| Halogen Bond (XB) | Halogen atom (σ-hole) | Nucleophile (e.g., lone pair, π-system) | Directional, electrostatic |
| Hydrogen Bond Enhanced Halogen Bond (HBeXB) | Halogen atom (as XB donor) | External acceptor | Intramolecular HB to the halogen enhances its XB donor strength |
This table outlines the key features of hydrogen and halogen bonds in chemical systems.
π-stacking is a fundamental non-covalent interaction that governs the assembly of aromatic molecules in both biological systems and materials science. The introduction of halogen atoms onto an aromatic ring can significantly modulate these stacking interactions.
Computational studies on halogenated bis(acenaphthylene)dione derivatives have explored the competition between halogen bonding and π-stacking interactions in the solid state, which in turn affects their optoelectronic properties. rsc.org
Theoretical investigations into halogen-π interactions, where a halogen atom interacts with the π-electron cloud of an aromatic ring, have been conducted on various polycyclic aromatic systems with CF₃I as a model halogen bond donor. chemistryviews.org These DFT calculations revealed the formation of moderately strong C–I···π halogen bonds with interaction energies around 4 kcal/mol. chemistryviews.org A key finding was that London dispersion forces are the most significant contributor to the binding energy, more so than electrostatics, meaning the specific details of the molecular electrostatic potential are not the primary determinant of the binding site. chemistryviews.org The interaction energy was also found to be relatively insensitive to the lateral movement of the halogen donor across the aromatic face. chemistryviews.org
Further theoretical work on substituted benzene dimers has challenged the traditional electrostatic-driven model (the Hunter-Sanders model) for the common preference for offset-parallel stacking over face-to-face stacking. chemrxiv.org Symmetry-adapted perturbation theory calculations suggest that this preference is instead driven by the interplay between Pauli repulsion and dispersion forces, even in systems with significant dipole moments. chemrxiv.org This "van der Waals" model implies that modifying stacking geometries through chemical substitution is more complex than simply altering the electrostatic interactions. chemrxiv.org These findings are crucial for predicting the crystal packing and supramolecular architecture of this compound and its analogs.
| Aromatic System | Interaction Partner | Interaction Type | Primary Driving Force | Typical Interaction Energy |
| Polycyclic Aromatic Hydrocarbons | CF₃I | Halogen-π | London Dispersion | ~4 kcal/mol |
| Substituted Benzene Dimer | Substituted Benzene Dimer | π-π Stacking | Pauli Repulsion vs. Dispersion | Variable |
This table summarizes findings from computational studies on stacking interactions involving halogenated and aromatic systems.
Applications in Advanced Organic Synthesis and Materials Science
Role as Versatile Synthetic Intermediates
Halogenated aromatic compounds are fundamental building blocks in organic chemistry, prized for their reactivity in a wide array of cross-coupling reactions and nucleophilic substitutions. sigmaaldrich.commerckmillipore.com The specific arrangement of halogens in 3,5-dichloro-2,4-difluorotoluene and its close derivatives allows for regioselective transformations, providing controlled pathways to more complex structures. The inclusion of fluorine, in particular, can modulate properties like lipophilicity, metabolic stability, and binding affinity, which is highly desirable in the creation of bioactive compounds and advanced materials. sigmaaldrich.comossila.com
The synthesis of multi-substituted benzoic acids is a critical process for developing pharmaceuticals and other fine chemicals. wipo.int Derivatives of this compound are instrumental in creating these valuable compounds. Research has demonstrated an efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid starting from 3,5-dichloro-2,4-difluoroaniline (B1223766). researchgate.net This transformation sequence typically involves diazotization of the aniline (B41778) followed by a Sandmeyer-type reaction. The resulting substituted benzoic acid is identified as a key intermediate for quinolone-3-carboxylic acids, which form the core of many antibacterial agents. researchgate.net This highlights a clear synthetic pathway from a derivative of this compound to a class of important pharmaceuticals. Similarly, other tetrahalogenated benzoic acid derivatives, which are valuable precursors for medicines, have been synthesized using related fluorinated anilines. mdpi.comnih.gov
| Precursor/Intermediate | Synthetic Target | Application Area | Reference |
|---|---|---|---|
| 3,5-Dichloro-2,4-difluoroaniline | Pyrifluran (Insecticide) | Agrochemicals | google.com |
| 3,5-Dichloro-2,4-difluoroaniline | 2,4-Dichloro-3,5-difluorobenzoic acid | Pharmaceutical Intermediates (Quinolones) | researchgate.netresearchgate.net |
| 2,4-Dichloro-3-(trifluoromethyl)aniline (B2618610) | 1-Aryl-1H-1,2,3-triazole (Notum Inhibitor) | Pharmaceuticals | chemrxiv.org |
The development of effective and selective agrochemicals is a major focus of industrial chemistry. Halogenated aromatic compounds are frequently incorporated into the structure of modern pesticides and herbicides. sigmaaldrich.com A prominent example of the utility of this compound derivatives is in the synthesis of the insecticide teflubenzuron (B33202) (also known as pyrifluron). google.com The synthetic process involves using 3,5-dichloro-2,4-difluoroaniline, obtained from the corresponding nitrobenzene (B124822), as a key intermediate. google.com This aniline is reacted with 2,6-difluorobenzoyl isocyanate to form the final insecticidal product. google.com The specific halogenation pattern of the aniline is crucial for the molecule's efficacy. Furthermore, the broader utility of dichlorinated and fluorinated aromatic rings in agrochemicals is well-established, with related structures being used as intermediates for herbicides and other insecticides. nih.govgoogle.com
Exploration in Advanced Electronic Device Materials
The unique properties conferred by fluorine atoms, such as high thermal stability and chemical resistance, make fluorinated organic compounds attractive candidates for advanced materials. sigmaaldrich.comchemimpex.com While direct research on this compound for electronic applications is not extensively documented, related polyhalogenated aromatic compounds are utilized in this sphere. For example, 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride is noted for its use in developing high-performance polymers and specialty coatings suitable for the aerospace and automotive industries due to its stability. chemimpex.com Additionally, synthetic strategies involving regioselective halogenation are key to producing substituted 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) fluorophores. researchgate.net These dyes are important in materials science for applications such as sensors and imaging, demonstrating the value of halogenated building blocks in creating functional materials.
Design and Study of Non-Natural Nucleoside Analogues
The study of DNA replication and repair relies heavily on the use of modified nucleosides to probe enzymatic mechanisms and the physical basis of genetic information transfer. Nucleoside analogues are compounds that mimic natural nucleosides and can be incorporated into DNA, often with therapeutic or research applications. wikipedia.orgnih.gov
A significant breakthrough in understanding DNA replication fidelity came from the design and study of 2,4-difluorotoluene (B1202308) as a nonpolar isostere, or shape mimic, of the natural nucleobase thymine (B56734). nih.govacs.org Although it lacks the conventional hydrogen-bonding capabilities of thymine, the 2,4-difluorotoluene moiety, when incorporated as a deoxynucleoside, is a nearly perfect steric match for thymidine. nih.govnih.gov
Early models of DNA replication fidelity heavily emphasized the necessity of Watson-Crick hydrogen bonds between incoming nucleotides and the template strand for accurate selection by DNA polymerases. nih.gov The 2,4-difluorotoluene analogue was created to specifically test this hypothesis. nih.gov Studies revealed that despite being a nonpolar molecule that shows no measurable tendency to form hydrogen-bonded pairs with adenine (B156593) in solution, DNA polymerases replicate it with remarkable efficiency and specificity, inserting it almost exclusively opposite adenine. acs.orgnih.gov This finding provided strong evidence that the geometric shape and steric fit of a base pair are primary determinants of replication fidelity, a concept now widely accepted. nih.gov The 2,4-difluorotoluene analogue continues to be a valuable tool for investigating molecular recognition in biological processes. nih.gov
| Property | Thymine | 2,4-Difluorotoluene | Significance |
|---|---|---|---|
| Shape/Size | Similar | Nearly perfect isostere (shape mimic) | Isolates the effect of polarity from steric effects. nih.gov |
| Polarity | Polar | Nonpolar, hydrophobic | Lacks the polar groups necessary for standard H-bonds. nih.govresearchgate.net |
| H-Bonding Ability | Forms stable H-bonds with Adenine | No measurable H-bonding with Adenine | Challenges the model that H-bonds are essential for polymerase selection. nih.gov |
| Replication by Polymerase | Pairs with Adenine | Pairs efficiently and specifically with Adenine | Supports the "shape selection" hypothesis for DNA replication fidelity. acs.orgnih.gov |
Investigations into Molecular Recognition and Base Pairing in Modified Nucleic Acids
While direct studies incorporating this compound into nucleic acids are not prominent, extensive research on its close analog, 2,4-difluorotoluene (often abbreviated as F), provides a powerful model for understanding its potential behavior. 2,4-difluorotoluene was designed as a nonpolar isostere, or shape mimic, of the natural DNA base thymine. nih.govnih.gov Despite being a nonpolar molecule incapable of forming the Watson-Crick hydrogen bonds that are traditionally considered essential for base pairing, it was found to be recognized and processed by DNA polymerase enzymes as if it were thymine. nih.govnih.gov
This groundbreaking research led to the hypothesis that steric effects and shape complementarity, rather than specific hydrogen bonds, are the primary determinants of fidelity during DNA replication. nih.gov The difluorotoluene nucleoside lacks the ability to form stable paired complexes with adenine in solution, yet when incorporated into a DNA template strand, it efficiently and specifically directs the insertion of adenine opposite it during replication. nih.gov The selectivity for pairing with adenine over other natural bases was found to be remarkably high, suggesting that the enzyme's active site enforces a geometric fit that adenine satisfies opposite the difluorotoluene analog. nih.gov These findings indicate that a polymerase can maintain high fidelity even when a base pair completely lacks conventional hydrogen bonds. nih.gov
Steric Effects and Stacking Interactions in Modified DNA/RNA Systems
The arrangement of aromatic rings in the DNA double helix, known as π-π stacking, is a crucial force contributing to its structural stability. nih.govrsc.org Studies designed to isolate stacking forces from hydrogen bonding have utilized non-natural nucleotide analogs. Research on 2,4-difluorotoluene has been particularly insightful in this area.
When placed at the "dangling" end of a DNA duplex (without a pairing partner), 2,4-difluorotoluene was shown to stabilize the helix significantly more than the natural base thymine, which has a nearly identical size and shape. nih.gov This enhanced stabilization is attributed to stronger stacking interactions. The nonpolar nature of difluorotoluene appears to be more favorable for stacking within the hydrophobic core of the DNA helix compared to the more polar natural bases. nih.gov The stacking ability of various aromatic molecules in a DNA context was found to correlate with factors like solvophobicity and surface area. nih.gov The order of stacking strength was determined to be thymine < adenine < difluorotoluene, demonstrating the superior stacking ability of the nonpolar analog. nih.gov This suggests that steric fit and favorable hydrophobic interactions are key drivers of stacking energy in modified DNA systems. nih.govrsc.org
Table 1: Comparative Stacking Stabilization in a DNA Duplex
| Dangling Base | Change in Melting Temp. (ΔTm, °C) |
|---|---|
| None (Core Duplex) | 0.0 |
| Thymine | +6.4 |
| Adenine | +10.0 |
| Difluorotoluene | +13.4 |
Data derived from thermal denaturation experiments under specific conditions (1 M NaCl, 10 mM Na-phosphate pH 7.0). The values represent the increase in the duplex melting temperature upon adding the specified base to the dangling end, indicating its contribution to helix stability via stacking. nih.gov
Probing Polymerase Recognition of Modified Nucleotides
The use of thymine analogs like 2,4-difluorotoluene has been instrumental in probing the mechanisms of polymerase enzymes. nih.govnih.gov The central question addressed by these analogs is how polymerases achieve such high specificity when selecting which nucleotide to incorporate into a growing DNA strand. nih.gov
Studies with 2,4-difluorotoluene demonstrated that DNA polymerase can select the correct nucleotide (adenine) with a high degree of fidelity, even when the template base (difluorotoluene) cannot form hydrogen bonds. nih.gov The efficiency of inserting deoxyadenosine (B7792050) opposite the difluorotoluene analog was only slightly lower than that for a natural thymine base. nih.gov This has led to a paradigm shift, suggesting that the enzyme actively selects nucleotides based on their steric fit with the active site and the template base, rather than simply checking for correct hydrogen bond formation. nih.gov This "steric hypothesis" is now widely accepted and has been incorporated into modern biochemistry textbooks. nih.gov
Building Blocks for Probes and Ligands in Chemical Biology Research
The 3,5-dichloro-2,4-difluorophenyl moiety is made available for complex molecular synthesis through precursors like (3,5-Dichloro-2,4-difluorophenyl)boronic acid and 3,5-Dichloro-2,4-difluoroaniline. bldpharm.comsigmaaldrich.comnih.gov These compounds serve as versatile building blocks in organic synthesis. Boronic acids are key reagents in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which allows for the formation of carbon-carbon bonds. This enables the straightforward incorporation of the dichlorodifluorophenyl group into larger, more complex molecular scaffolds.
Similarly, anilines are fundamental starting materials for a vast array of chemical transformations. The amino group can be diazotized, acylated, or used as a nucleophile to construct a wide variety of structures. The availability of these functionalized precursors makes the this compound framework accessible for researchers aiming to develop novel probes, inhibitors, or ligands for specific biological targets. The halogen substituents can be used to fine-tune the electronic properties, lipophilicity, and binding interactions of a target molecule.
Development as Components in Energetic Materials (e.g., Melt-Cast Explosive Carriers)
The field of energetic materials is continuously searching for replacements for 2,4,6-trinitrotoluene (B92697) (TNT), driven by the need for materials with improved performance and lower sensitivity. bohrium.comnih.gov Halogenation of aromatic rings is a known strategy for modifying the properties of energetic compounds.
Research into derivatives of TNT has shown that substituting ring hydrogens with chlorine atoms can significantly desensitize the explosive molecule. electronicsandbooks.com A study on 3,5-dichloro-2,4,6-trinitrotoluene, a nitrated version of the title compound's backbone, found that the dichloro-derivative was thermally more stable than its diamino-TNT counterpart, indicating that chlorine atoms confer significant stability. electronicsandbooks.com
Furthermore, the introduction of fluorine atoms into energetic molecules has been shown to be a reliable method for improving performance metrics. researchgate.net For instance, 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) has been investigated as a promising melt-cast explosive carrier with a high density and detonation velocity, an appropriate melting point, and extremely low mechanical sensitivity, making it superior in many respects to TNT. bohrium.comresearchgate.net The combination of both chloro- and fluoro-substituents on a toluene (B28343) ring, as seen in this compound, presents a logical framework for designing novel energetic materials. Nitration of this backbone could potentially yield a melt-castable explosive that balances high performance with desirable insensitivity. electronicsandbooks.comnih.govmdpi.com
Table 2: Properties of TNT and a Halogenated Derivative
| Compound | Impact Sensitivity (J) | Thermal Stability (DTA Peak, °C) |
|---|---|---|
| s-Trinitrotoluene (TNT) | 1.6 | 325 |
| 3,5-Dichloro-s-TNT | 10.0 | 350 |
Data shows that the dichloro-derivative is significantly less sensitive to impact and has a higher thermal decomposition temperature compared to symmetric TNT, highlighting the stabilizing effect of chlorine substitution. electronicsandbooks.com
Future Research Directions and Emerging Trends in Halogenated Toluene Chemistry
Development of More Efficient and Sustainable Synthetic Methodologies
A primary focus of current research is the move away from conventional halogenation techniques, which often rely on harsh conditions and hazardous reagents, toward greener and more efficient processes. researchgate.net Traditional methods, such as the use of elemental chlorine activated by UV irradiation, are often plagued by a lack of selectivity, leading to the formation of undesirable polychlorinated by-products. mdpi.compreprints.org
Emerging sustainable alternatives include:
Visible-Light-Mediated Synthesis : This metal-free approach uses visible light to drive chlorination reactions, offering a more sustainable and controlled alternative to industrial processes that require UV light or radical initiators. mdpi.compreprints.org
Oxidative Halogenation : The use of clean chemical oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) is a key aspect of green halogenation. rsc.org Vanadium-based catalysts, for instance, have been successfully used for toluene (B28343) oxidation with H₂O₂ in aqueous systems, avoiding the need for chlorinated solvents. mdpi.com
Biocatalysis : The use of enzymes, such as lipases, in non-aqueous environments is emerging as a sustainable method for producing polyesters and other polymers, representing a green alternative to traditional chemical catalysis. rsc.org
Safer Reagents and Solvents : There is a growing trend to replace hazardous reagents and solvents with more environmentally benign options. researchgate.net This includes catalyst-free chlorination using combinations like KHSO₅ and KCl, and replacing solvents like toluene with safer, bio-derivable alternatives. rsc.orgresearchgate.net
Table 1: Comparison of Traditional and Emerging Synthetic Methodologies for Halogenated Toluenes
| Methodology | Typical Reagents/Conditions | Advantages | Challenges/Disadvantages | Citation |
|---|---|---|---|---|
| Traditional Halogenation | Elemental Halogens (Cl₂, Br₂), UV light, High Temperature | Established industrial process | Low selectivity, harsh conditions, undesirable by-products, safety concerns | mdpi.compreprints.org |
| Visible-Light Photocatalysis | N,N-dichloroacetamide, Visible Light | Metal-free, mild conditions, high selectivity, sustainable | Requires photochemical equipment | mdpi.compreprints.org |
| Oxidative Halogenation | H₂O₂, O₂, Metal Catalysts (e.g., Vanadium) | Uses 'green' oxidants, can avoid hazardous solvents | Catalyst recovery and stability can be a concern | rsc.orgmdpi.com |
| Biocatalysis | Immobilized Enzymes (e.g., Lipases) | High selectivity, mild conditions, biodegradable catalysts | Enzyme stability and activity in organic media, cost | researchgate.netrsc.org |
Advanced Understanding of Structure-Reactivity Relationships Through Combined Experimental and Computational Approaches
The integration of computational chemistry with experimental studies is providing unprecedented insight into the behavior of halogenated toluenes. This synergy allows researchers to predict reaction outcomes, understand complex mechanisms, and design more effective synthetic strategies.
Density Functional Theory (DFT) : DFT has become a powerful tool for investigating reaction pathways. For example, it has been used to calculate the bond energies in toluene and to validate hypothesized degradation mechanisms in plasma fields. mdpi.com DFT calculations have also been crucial in elucidating the role of ligands in controlling selectivity in metal-catalyzed reactions, such as the palladium-catalyzed hydrosilylation of gem-difluoroallenes. acs.org
Quantum Chemical Modeling : Advanced computational models are being used to explore the atmospheric oxidation of aromatic hydrocarbons like toluene. These studies have identified novel reaction pathways, such as the formation of epoxides, which can significantly impact the formation of secondary organic aerosols. researchgate.net
Quantitative Structure-Activity Relationships (QSAR) : QSAR studies develop mathematical models that relate a compound's chemical structure to its biological activity or toxicity. For halogenated chemicals, QSAR models have been developed using parameters like the octanol-water partition coefficient (logKow) and the energy of the lowest unoccupied molecular orbital (Elumo) to predict toxicity, suggesting that the mechanisms of action are often electro(nucleo)philic in character. nih.gov
Table 2: Application of Computational Methods in Halogenated Toluene Chemistry
| Computational Method | Area of Application | Key Insights Provided | Citation |
|---|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism & Degradation | Validation of reaction pathways, calculation of bond energies, understanding intermediate states. | mdpi.com |
| Quantum Chemical Modeling | Atmospheric Chemistry | Identification of novel oxidation pathways and SOA precursors. | researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Toxicity Prediction | Correlation of molecular structure (hydrophobicity, electrophilicity) with toxicity. | nih.gov |
| DFT & Mechanistic Studies | Catalyst & Ligand Design | Elucidation of ligand effects on reaction selectivity and catalyst performance. | acs.org |
Exploration of Novel Catalytic Transformations for Selective Functionalization
A major frontier in organic synthesis is the development of catalytic systems that can selectively functionalize specific C-H bonds. This is particularly relevant for halogenated toluenes, where precise control over reactivity is essential for creating complex molecules.
Palladium-Catalyzed C-H Functionalization : Palladium catalysts are widely explored for their ability to direct the functionalization of C-H bonds to form various new bonds (C-O, C-N, C-C), offering an efficient route to complex derivatives. acs.org
Photocatalytic Organocatalysis : A significant breakthrough has been the use of visible-light-mediated organocatalysis for the direct asymmetric C-H functionalization of toluene and its derivatives. acs.orgnih.gov This approach uses a chiral excited-state iminium ion to generate benzylic radicals, enabling the synthesis of chiral molecules from simple feedstock chemicals. acs.orgnih.gov
Emerging Metal Catalysis : Beyond palladium, other metals are showing promise. Titanium, an abundant and low-toxicity metal, is being investigated for electrocatalytic transformations, which could be applied to the remediation of halogenated chemical waste. acs.org Vanadium and molybdenum complexes are effective catalysts for oxidative halogenation reactions. rsc.org
Table 3: Emerging Catalytic Systems for Toluene Functionalization
| Catalytic System | Transformation Type | Key Features | Citation |
|---|---|---|---|
| Palladium Complexes | C-H Acyloxylation/Functionalization | High functional group tolerance, atom-economic. | acs.org |
| Chiral Organocatalysts + Visible Light | Asymmetric C-H Functionalization | Enables synthesis of enantioenriched molecules from simple toluenes. | acs.orgnih.gov |
| Vanadium/Molybdenum Complexes | Oxidative Halogenation | Effective with 'green' oxidants like H₂O₂. | rsc.org |
| Titanium Complexes | Electrocatalytic Transformations | Potential for sustainable chemistry and waste remediation due to low toxicity and high abundance. | acs.org |
Expanding Applications in Specialized Chemical Synthesis and Advanced Materials
Halogenated toluenes like 3,5-Dichloro-2,4-difluorotoluene are not typically end-products themselves but are critical intermediates for synthesizing a wide range of valuable substances. Future research is aimed at broadening this application scope.
Pharmaceutical and Agrochemical Intermediates : These compounds are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. mdpi.compreprints.orggoogle.com For example, 3,5-Dichlorotoluene is a reactant used in synthesizing pyrazole (B372694) amide derivatives that act as RORγ inhibitors. chemicalbook.com Related structures like 3,5-dichloro-2,4-difluoroaniline (B1223766) serve as intermediates for pharmaceuticals and other specialty chemicals. ontosight.ai
Liquid Crystal Materials : Derivatives such as 2,3-difluorobenzaldehyde, which can be prepared from the corresponding difluorotoluene, are used as intermediates for liquid crystal materials. guidechem.com
Advanced Polymers : Halogenation is a key step in modifying polymers to enhance their properties. For instance, chlorinated polyethylene (B3416737) (PE-C) is produced to improve the impact resistance and weather resistance of PVC blends. wikipedia.org The flexibility of Ziegler-Natta and metallocene catalysts allows for the copolymerization of ethylene (B1197577) with various olefins, creating a wide range of polyethylene resins. wikipedia.org
Molecular Probes and Nucleoside Analogs : Fluorinated toluenes have found unique applications in biotechnology. 2,4-Difluorotoluene (B1202308), for example, has been synthesized as a non-polar shape mimic of the DNA base thymine (B56734) and incorporated into DNA to study replication processes. sigmaaldrich.com
Table 4: Applications of Halogenated Toluene Derivatives
| Application Area | Example Derivative/Precursor | Specific Use | Citation |
|---|---|---|---|
| Pharmaceuticals | 3,5-Dichlorotoluene | Precursor for RORγ inhibitors. | chemicalbook.com |
| Agrochemicals/Specialty Chemicals | 3,5-Dichloro-2,4-difluoroaniline | Key synthetic intermediate. | ontosight.ai |
| Liquid Crystals | 2,3-Difluorotoluene | Intermediate for 2,3-difluorobenzaldehyde. | guidechem.com |
| Advanced Polymers | Polyethylene | Chlorination to produce Chlorinated Polyethylene (PE-C) for PVC blends. | wikipedia.org |
| Biotechnology | 2,4-Difluorotoluene | Used as a nucleotide analog and hydrophobic isostere in DNA studies. | sigmaaldrich.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
